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molecular formula C16H14N2O4 B8812678 ethyl 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoate CAS No. 57707-09-2

ethyl 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoate

Cat. No. B8812678
M. Wt: 298.29 g/mol
InChI Key: PVWSWSYITWEMTE-UHFFFAOYSA-N
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Patent
US08546427B2

Procedure details

To a solution of ethyl-4-aminobenzoate (5.0 g, 30.3 mmol) in ethanol was added 2-nitrobenzaldehyde (5.03, 33.3 mmol) at room temperature. The reaction mixture was stirred at reflux for 3 h LC-MS showed ester was consumed nearly. The reaction mixture was concentrated in vacuo. The residue was washed by diethyl ether to give ethyl 4-(2-nitrobenzylideneamino)benzoate as yellow solid (7.8 g, yield 86.4%). LC/MS m/e obsd. (ESI+) [(M+H)+] 299.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
33.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)[CH3:2].[N+:13]([C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH:18]=O)([O-:15])=[O:14]>C(O)C>[N+:13]([C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH:18]=[N:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:12])=[CH:6][CH:7]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)N)=O
Name
Quantity
33.3 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h LC-MS
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was consumed nearly
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed by diethyl ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=NC2=CC=C(C(=O)OCC)C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 86.4%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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